molecular formula C16H16O3 B12604078 (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one CAS No. 872333-01-2

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one

Katalognummer: B12604078
CAS-Nummer: 872333-01-2
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: RMYGMGCAPCVOSN-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a phenylpropanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

872333-01-2

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

(3R)-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10,16,18H,11H2,1H3/t16-/m1/s1

InChI-Schlüssel

RMYGMGCAPCVOSN-MRXNPFEDSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O

Kanonische SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.